molecular formula C11H8N2O5 B2497824 4-(2,4,6-Trioxo-tetrahydro-pyrimidin-1-YL)-benzoic acid CAS No. 54185-33-0

4-(2,4,6-Trioxo-tetrahydro-pyrimidin-1-YL)-benzoic acid

Cat. No. B2497824
CAS RN: 54185-33-0
M. Wt: 248.194
InChI Key: SKYMCNSGBAFSNC-UHFFFAOYSA-N
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Description

4-(2,4,6-Trioxo-tetrahydro-pyrimidin-1-YL)-benzoic acid, also known as TTPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTPA is a heterocyclic molecule that contains both a pyrimidine and a benzoic acid group. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Scientific Research Applications

Hydrogen Bonding Studies

A derivative of 4-(2,4,6-Trioxo-tetrahydro-pyrimidin-1-YL)-benzoic acid, known as L1, has been synthesized and characterized for its binding with urea and acetamide. The study utilized UV-vis, fluorescence, and (1)H-NMR spectroscopic titrations, revealing stronger binding with urea. Solid adducts of L1 with urea and acetamide were also characterized, with density functional theory (DFT) confirming the experimental results (Hasan et al., 2011).

Synthesis and Structural Investigation

Triorganostannyl esters of aminobenzoic acids, including derivatives of this compound, have been synthesized for structural investigation. This study focuses on the synthesis and physical properties of these compounds, particularly their interaction with metal centers and the impact on photophysical properties (Tzimopoulos et al., 2010).

Application in Pigment Dispersion for Ink

New synergists for pigment dispersion in ink have been proposed, utilizing benzoic acid derivatives including this compound. These synergists enhance solubility and reduce particle aggregation, improving the dispersion property and storage stability of ink (Song et al., 2017).

Corrosion Inhibition for Mild Steel

Derivatives of this compound have been synthesized and studied as potential corrosion inhibitors for mild steel. The study utilized density functional theory (DFT) for analyzing the molecular structure and efficiency of inhibition, finding correlations between theoretical and experimental data (Hadi et al., 2018).

properties

IUPAC Name

4-(2,4,6-trioxo-1,3-diazinan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c14-8-5-9(15)13(11(18)12-8)7-3-1-6(2-4-7)10(16)17/h1-4H,5H2,(H,16,17)(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYMCNSGBAFSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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